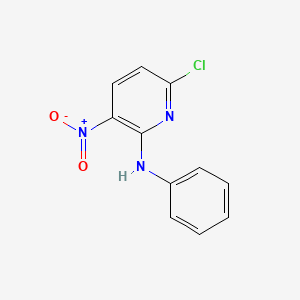
N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide is a compound that features a unique structure combining a thiophene ring, a furan ring, and a cyclopropane carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide typically involves the condensation of thiophene and furan derivatives. One common method involves the Paal–Knorr reaction, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another approach includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can target the carboxamide group or the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene oxides, while reduction of the carboxamide group can yield the corresponding amine.
Wissenschaftliche Forschungsanwendungen
N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery.
Medicine: Its potential biological activity could lead to the development of new therapeutic agents.
Industry: The compound may find applications in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide is not well-understood. its structure suggests that it may interact with molecular targets such as enzymes or receptors. The thiophene and furan rings could facilitate binding to hydrophobic pockets, while the carboxamide group may form hydrogen bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene derivatives: Compounds like 3-hydroxy-2-thiophene carboxylic acid.
Furan derivatives: Compounds such as 5-(hydroxymethyl)furan-2-carboxylic acid.
Uniqueness
N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide is unique due to the combination of its structural elements. The presence of both thiophene and furan rings, along with a cyclopropane carboxamide group, provides a distinct chemical profile that may confer unique properties and reactivity compared to other similar compounds.
Eigenschaften
IUPAC Name |
N-[(5-thiophen-2-ylfuran-2-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c15-13(9-3-4-9)14-8-10-5-6-11(16-10)12-2-1-7-17-12/h1-2,5-7,9H,3-4,8H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUBTIJIYYQSHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
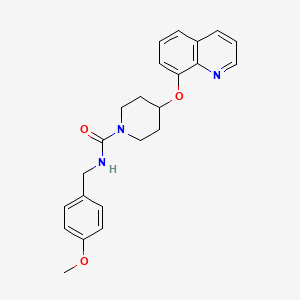
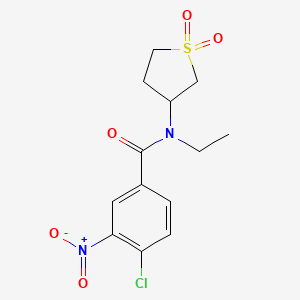
![2-Indol-1-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2359099.png)
![2-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B2359100.png)
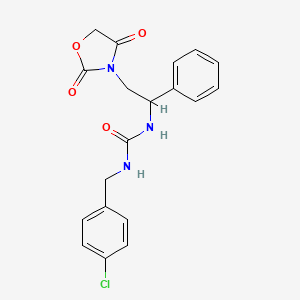
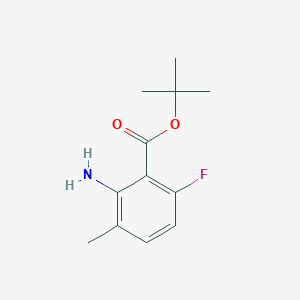
![Ethyl 7-amino-2-methyl-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylate](/img/structure/B2359103.png)
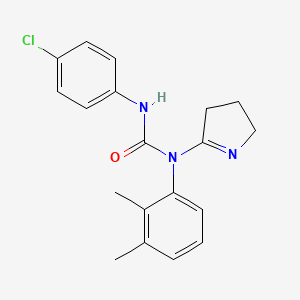
![2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B2359107.png)
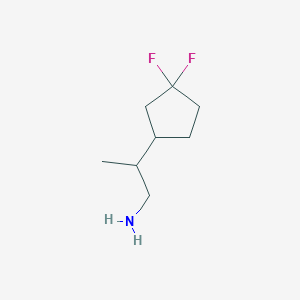
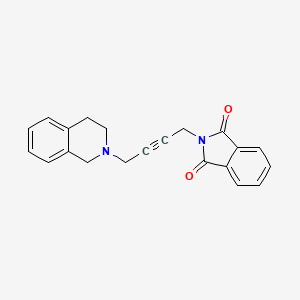
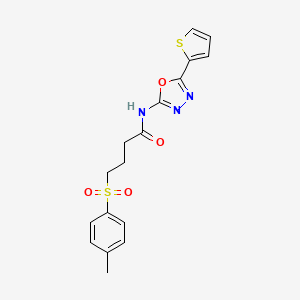
![4-[N-(phenoxycarbonyl)2,5-dichlorobenzenesulfonamido]phenyl phenyl carbonate](/img/structure/B2359116.png)
